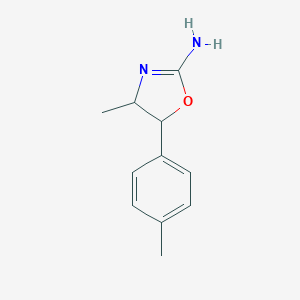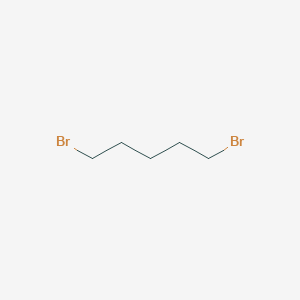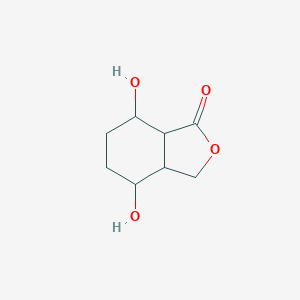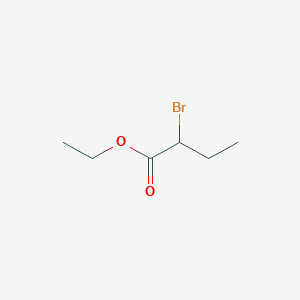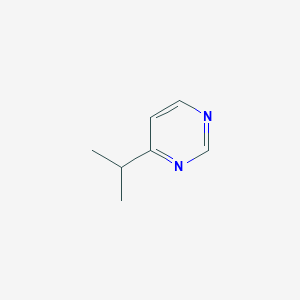
4-Isopropylpyrimidine
Übersicht
Beschreibung
4-Isopropylpyrimidine is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. This compound is a pyrimidine derivative, which is a class of compounds that has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-Isopropylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-Isopropylpyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
4-Isopropylpyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, 4-Isopropylpyrimidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Isopropylpyrimidine in lab experiments include its wide range of biological activities, its relatively simple synthesis method, and its potential for the development of new drugs and agrochemicals. However, the limitations of using 4-Isopropylpyrimidine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-Isopropylpyrimidine. One direction is the development of new drugs and agrochemicals based on the properties of 4-Isopropylpyrimidine. Another direction is the study of the mechanism of action of 4-Isopropylpyrimidine and the identification of its molecular targets. Additionally, the potential toxicity of 4-Isopropylpyrimidine should be further studied to ensure its safety for use in humans and animals.
Wissenschaftliche Forschungsanwendungen
4-Isopropylpyrimidine has been found to possess a wide range of biological activities, including antiviral, antifungal, and antibacterial properties. It has also been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. These properties make 4-Isopropylpyrimidine a promising candidate for the development of new drugs and agrochemicals.
Eigenschaften
CAS-Nummer |
129793-51-7 |
|---|---|
Produktname |
4-Isopropylpyrimidine |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3 |
InChI-Schlüssel |
KRNKNRPGDFPSFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=NC=C1 |
Kanonische SMILES |
CC(C)C1=NC=NC=C1 |
Synonyme |
Pyrimidine, 4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

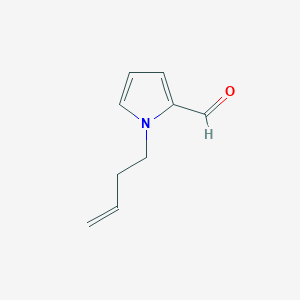
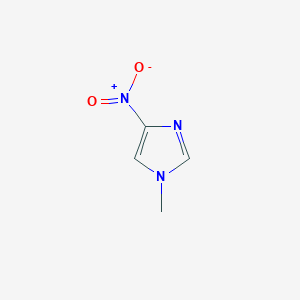
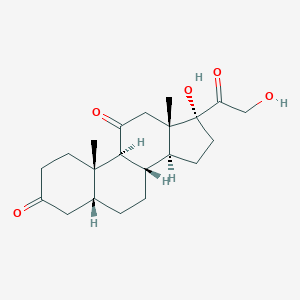
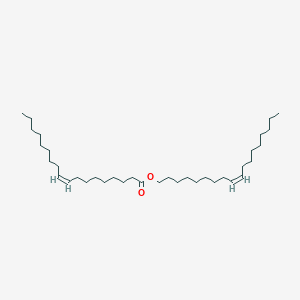
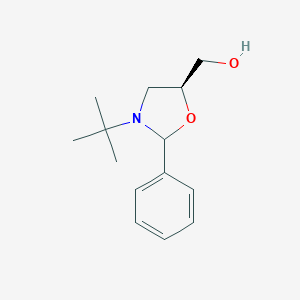
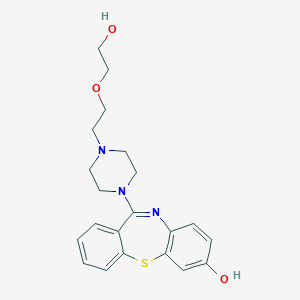
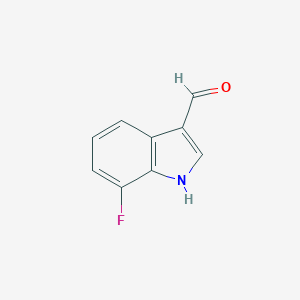
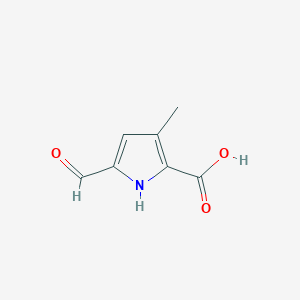
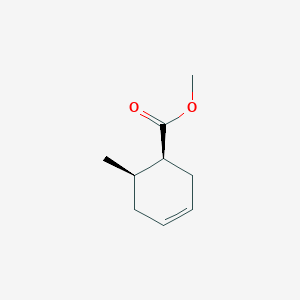
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
